molecular formula C4H8ClNO2 B019419 D-Homoserine Lactone hydrochloride CAS No. 104347-13-9

D-Homoserine Lactone hydrochloride

Cat. No.: B019419
CAS No.: 104347-13-9
M. Wt: 137.56 g/mol
InChI Key: XBKCXPRYTLOQKS-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Homoserine Lactone Hydrochloride is a chemical compound that belongs to the class of homoserine lactones. Homoserine lactones are known for their role in bacterial communication, specifically in quorum sensing, which is a mechanism that bacteria use to regulate gene expression in response to cell density. This compound has significant implications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

D-Homoserine Lactone hydrochloride is involved in the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It interacts with various enzymes and proteins, influencing their function and contributing to the overall biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Its impact on these cellular processes can alter the behavior and function of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions and changes contribute to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Homoserine Lactone Hydrochloride typically involves the cyclization of homoserine derivatives. One common method includes the reaction of homoserine with hydrochloric acid, leading to the formation of the lactone ring. The process can be summarized as follows:

    Starting Material: Homoserine

    Reagent: Hydrochloric acid

    Conditions: Reflux in an aqueous solution

In another method, homoserine is first converted to its hydrobromide form using bromoacetic acid in an acetic acid solution. This intermediate is then cyclized using hydrochloric acid in dioxane to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of immobilized enzymes, such as Candida antarctica lipase, has also been explored for the synthesis of homoserine lactones, providing a more environmentally friendly and efficient method .

Chemical Reactions Analysis

Types of Reactions: D-Homoserine Lactone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The lactone ring can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring to a more reduced form, such as a diol.

    Substitution: The amino group in the homoserine moiety can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Diols

    Substitution: Various substituted homoserine lactone derivatives

Scientific Research Applications

D-Homoserine Lactone Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Plays a crucial role in studying bacterial quorum sensing mechanisms.

    Medicine: Investigated for its potential in developing antibacterial agents by disrupting quorum sensing in pathogenic bacteria.

    Industry: Utilized in the production of bio-based polymers and other materials.

Comparison with Similar Compounds

    N-Acyl Homoserine Lactones: These compounds have similar structures but differ in the length and saturation of the acyl chain.

    L-Homoserine Lactone: The L-isomer of homoserine lactone, which has similar properties but different stereochemistry.

    Deuterium Labeled Homoserine Lactone Hydrochlorides: These are isotopically labeled versions used in mechanistic studies.

Uniqueness: D-Homoserine Lactone Hydrochloride is unique due to its specific stereochemistry, which can influence its interaction with biological targets. Its role in quorum sensing makes it a valuable tool in studying bacterial communication and developing novel antibacterial strategies.

Properties

IUPAC Name

(3R)-3-aminooxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKCXPRYTLOQKS-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474646
Record name D-Homoserine Lactone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104347-13-9
Record name D-Homoserine Lactone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-aminodihydrofuran-2(3H)-one hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Homoserine Lactone hydrochloride
Reactant of Route 2
D-Homoserine Lactone hydrochloride
Reactant of Route 3
D-Homoserine Lactone hydrochloride
Reactant of Route 4
D-Homoserine Lactone hydrochloride
Reactant of Route 5
Reactant of Route 5
D-Homoserine Lactone hydrochloride
Reactant of Route 6
D-Homoserine Lactone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.